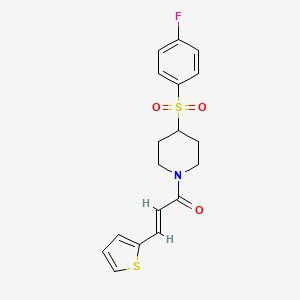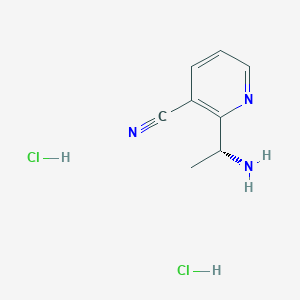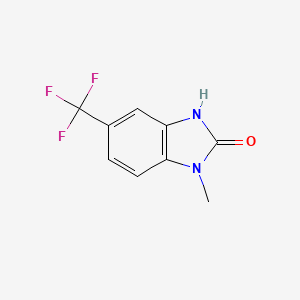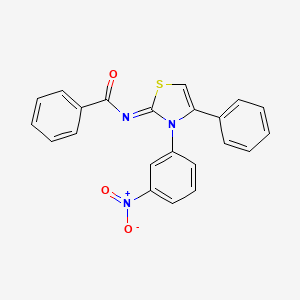
5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazine derivatives with β-diketones . This process can be carried out under various conditions, including the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70 . These methods offer eco-friendly attributes and simplify the reaction workup, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce reduced amine derivatives.
科学的研究の応用
5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its anti-inflammatory and antidiabetic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds facilitates its binding to various biological molecules . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 3-amino-1-ethyl-N-isopropyl-1H-pyrazole-4-carboxamide
- 5-amino-1-methyl-N-isopropyl-1H-pyrazole-3-carboxamide
- 5-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide
Uniqueness
5-amino-1-ethyl-N-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds .
特性
IUPAC Name |
5-amino-1-ethyl-N-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-13-8(10)5-7(12-13)9(14)11-6(2)3/h5-6H,4,10H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOGIOFBVPPBFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(2,5-dioxopyrrolidin-1-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile](/img/structure/B2471532.png)







![1-benzyl-4-[5-(1H-pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2471546.png)
![N,N-diethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2471547.png)
![N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2471548.png)
![1-(2-chlorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2471549.png)

